1: Seo HJ, Park HJ, Choi HS, Hwang SY, Park JS, Seong YS. BMI-1026 treatment can induce SAHF formation by activation of Erk1/2. BMB Rep. 2008 Jul 31;41(7):523-8. PubMed PMID: 18682036.
2: Genazzani AD, Lanzoni C, Ricchieri F, Baraldi E, Casarosa E, Jasonni VM. Metformin administration is more effective when non-obese patients with polycystic ovary syndrome show both hyperandrogenism and hyperinsulinemia. Gynecol Endocrinol. 2007 Mar;23(3):146-52. PubMed PMID: 17454168.
3: Niiya F, Xie X, Lee KS, Inoue H, Miki T. Inhibition of cyclin-dependent kinase 1 induces cytokinesis without chromosome segregation in an ECT2 and MgcRacGAP-dependent manner. J Biol Chem. 2005 Oct 28;280(43):36502-9. Epub 2005 Aug 23. PubMed PMID: 16118207.
4: Collins I, Garrett MD. Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Curr Opin Pharmacol. 2005 Aug;5(4):366-73. Review. PubMed PMID: 15964238.
5: Seong YS, Min C, Li L, Yang JY, Kim SY, Cao X, Kim K, Yuspa SH, Chung HH, Lee KS. Characterization of a novel cyclin-dependent kinase 1 inhibitor, BMI-1026. Cancer Res. 2003 Nov 1;63(21):7384-91. Erratum in: Cancer Res. 2004 May 15;64(10):3725. PubMed PMID: 14612537.